
Application Notes and Protocols for Studying
ATP-Gated Ion Channels with NF279

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: NF279

Cat. No.: B15581483 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
NF279 is a potent and selective antagonist of the P2X1 receptor, a subtype of ATP-gated ion

channels.[1] It is a suramin analogue that acts as a competitive and reversible antagonist,

making it a valuable tool for investigating the physiological and pathological roles of P2X1

receptors.[1][2] These receptors are implicated in a variety of processes, including smooth

muscle contraction, platelet aggregation, and neurotransmission.[1][3][4] This document

provides detailed application notes and protocols for utilizing NF279 to study these ATP-gated

ion channels.

Data Presentation
Table 1: Potency of NF279 at various rat P2X Receptor
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Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b15581483?utm_src=pdf-interest
https://www.benchchem.com/product/b15581483?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3166991/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3166991/
https://pubmed.ncbi.nlm.nih.gov/10650169/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3166991/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5793217/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6009341/
https://www.benchchem.com/product/b15581483?utm_src=pdf-body
https://www.benchchem.com/product/b15581483?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581483?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Receptor
Subtype

IC50 (Pre-
incubation)

IC50 (Co-
application)

Antagonism
Type

Reference

rP2X1 19 nM 2.0 µM Competitive [1][5]

rP2X2 0.76 µM 0.77 µM Competitive [1][5]

rP2X3 1.62 µM 85.5 µM Competitive [1][5]

hP2X4 >300 µM >300 µM Weak [1][5]

IC50 values were determined using two-electrode voltage clamp on Xenopus laevis oocytes

expressing the respective rat (r) or human (h) P2X receptor subtypes. Pre-incubation involved

exposing the oocytes to NF279 for 10 seconds prior to ATP application, while co-application

involved simultaneous application of NF279 and ATP.[1][5]

Table 2: Potency of NF279 at human P2X Receptor
Subtypes

Receptor
Subtype

IC50
Activating ATP
Concentration

Antagonism
Type

Reference

hP2X1 0.05 µM 1 µM Competitive [2]

hP2X7 2.8 µM 10 µM Competitive [2]

IC50 values were determined using two-electrode voltage-clamp on Xenopus oocytes

expressing the respective human (h) P2X receptor subtypes.[2]

Signaling Pathways and Experimental Workflows
P2X1 Receptor Signaling in Platelets
Activation of P2X1 receptors on platelets by ATP leads to an influx of Ca²⁺ and Na⁺, causing

platelet shape change and granule centralization.[1][6] This initial activation can synergize with

other platelet agonists to amplify aggregation responses.[1] NF279 can be used to block this

ATP-mediated signaling cascade.
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P2X1 receptor signaling cascade in platelets.

P2X1 Receptor Signaling in Smooth Muscle
In smooth muscle cells, ATP released from nerves activates P2X1 receptors, leading to

membrane depolarization and an influx of Ca²⁺.[3] This triggers muscle contraction.[3] NF279
can be employed to inhibit these purinergic nerve-mediated contractions.
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P2X1 receptor signaling in smooth muscle cells.

Experimental Workflow: Characterizing NF279 using
Two-Electrode Voltage Clamp
This workflow outlines the key steps for characterizing the antagonistic properties of NF279 on

P2X1 receptors expressed in Xenopus oocytes.
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Workflow for NF279 characterization via TEVC.
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Experimental Protocols
Protocol 1: Two-Electrode Voltage Clamp (TEVC) in
Xenopus laevis Oocytes
This protocol is adapted for studying the effect of NF279 on P2X1 receptors expressed in

Xenopus oocytes.[7][8][9]

Materials:

Xenopus laevis oocytes

P2X1 receptor cRNA

NF279 (Tocris, Cat. No. 1199 or equivalent)[10][11]

ATP

Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM

HEPES, pH 7.5

TEVC setup (amplifier, micromanipulators, recording chamber, data acquisition system)

Glass microelectrodes (0.5-2 MΩ resistance when filled with 3 M KCl)

Procedure:

Oocyte Preparation and Injection:

Surgically remove oocytes from a female Xenopus laevis.

Treat with collagenase to defolliculate.

Inject each oocyte with 5-50 ng of P2X1 cRNA.

Incubate oocytes at 16-18°C in ND96 supplemented with pyruvate and antibiotics for 2-5

days to allow for receptor expression.

Solution Preparation:
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Prepare a stock solution of NF279 in water (e.g., 10 mM). Store at -20°C.[10][11]

Prepare a stock solution of ATP in water (e.g., 100 mM). Store at -20°C.

On the day of the experiment, dilute NF279 and ATP to the desired concentrations in the

recording solution.

TEVC Recording:

Place an oocyte in the recording chamber and perfuse with recording solution.

Impale the oocyte with two microelectrodes filled with 3 M KCl.

Clamp the membrane potential at a holding potential of -60 mV.[8]

Record a stable baseline current.

Control Response: Apply ATP (e.g., 1-10 µM) to the oocyte and record the inward current.

Wash the oocyte with recording solution until the current returns to baseline.

Inhibition with NF279:

Co-application: Apply a solution containing both ATP and the desired concentration of

NF279 and record the current.

Pre-incubation: Perfuse the oocyte with a solution containing only NF279 for 10

seconds, then switch to a solution containing both ATP and NF279 and record the

current.[1][5]

Wash the oocyte thoroughly with the recording solution between applications to ensure the

complete removal of the antagonist.

Data Analysis:

Measure the peak amplitude of the ATP-evoked currents in the absence and presence of

different concentrations of NF279.

Calculate the percentage of inhibition for each concentration of NF279.
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Plot the percentage of inhibition against the logarithm of the NF279 concentration and fit

the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Intracellular Calcium Imaging using Fura-2
This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i)

in response to P2X1 receptor activation and its inhibition by NF279 in cultured cells.[12][13][14]

Materials:

Cultured cells expressing P2X1 receptors (e.g., HEK293 cells)

Fura-2 AM

Pluronic F-127

HEPES-buffered saline (HBS): 135 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM

HEPES, 10 mM Glucose, pH 7.4

NF279

ATP

Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380

nm)

Procedure:

Cell Preparation:

Seed cells expressing P2X1 receptors onto glass coverslips or in a 96-well plate and grow

to 80-90% confluency.

Fura-2 AM Loading:

Prepare a Fura-2 AM loading solution: 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in

HBS.

Wash the cells once with HBS.
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Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the

dark.

Wash the cells twice with HBS to remove extracellular dye.

Incubate the cells in HBS for at least 20 minutes at room temperature to allow for

complete de-esterification of the Fura-2 AM.

Calcium Imaging:

Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.

Record the baseline fluorescence by alternating the excitation wavelength between 340

nm and 380 nm and measuring the emission at 510 nm.

Control Response: Add ATP to the cells and record the change in the 340/380 nm

fluorescence ratio over time.

Inhibition with NF279: Pre-incubate the cells with the desired concentration of NF279 for

5-10 minutes before adding ATP. Record the change in the 340/380 nm fluorescence ratio.

Data Analysis:

Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).

The change in this ratio is proportional to the change in [Ca²⁺]i.

Compare the peak change in the F340/F380 ratio in the absence and presence of NF279
to determine the extent of inhibition.

Protocol 3: Schild Analysis for Competitive Antagonism
Schild analysis is used to determine the dissociation constant (KB) of a competitive antagonist

and to confirm the competitive nature of the antagonism.[15][16]

Procedure:

Generate Agonist Dose-Response Curves:
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Using the TEVC or calcium imaging protocol, generate a dose-response curve for the

agonist (ATP) in the absence of NF279.

Generate several agonist dose-response curves in the presence of fixed concentrations of

NF279. The antagonist should cause a parallel rightward shift of the agonist dose-

response curve without a change in the maximum response.

Calculate Dose Ratios:

For each concentration of NF279, determine the EC50 of the agonist.

Calculate the dose ratio (DR) for each antagonist concentration: DR = (EC50 of agonist in

the presence of antagonist) / (EC50 of agonist in the absence of antagonist).

Construct the Schild Plot:

Plot log(DR-1) on the y-axis against the logarithm of the molar concentration of the

antagonist ([B]) on the x-axis.

Data Analysis:

Perform a linear regression on the Schild plot.

For a competitive antagonist, the slope of the line should not be significantly different from

1.

The x-intercept of the regression line is equal to log(KB). The KB value is the equilibrium

dissociation constant of the antagonist. The pA2 value (-log(KB)) can also be determined

from the x-intercept.

Mandatory Visualizations
Logical Relationship: Determining Competitive
Antagonism
This diagram illustrates the logical flow for confirming that NF279 acts as a competitive

antagonist at P2X1 receptors.
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Logic for confirming competitive antagonism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15581483#using-nf279-to-study-atp-gated-ion-
channels]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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